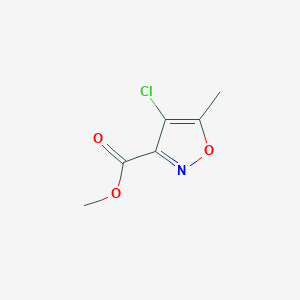![molecular formula C18H17FN4O2 B2418390 2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034552-62-8](/img/structure/B2418390.png)
2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Protein Kinase Inhibition
FPEPA: has been investigated for its potential as a protein kinase inhibitor. Specifically, researchers have explored its effects on various protein kinases. Notably, the planar pyrido[3,4-g]quinazoline tricyclic system is crucial for maintaining inhibitory potency in this series . Protein kinases play essential roles in cellular signaling pathways, making them attractive targets for drug development.
Antitumor Activity
In a related study, novel derivatives of FPEPA were synthesized and evaluated for their antitumor activity. The presence of electron-withdrawing groups on the terminal phenyl rings was found to enhance the compound’s effectiveness against tumors . This suggests that FPEPA could be a promising candidate for cancer therapy.
c-Met Kinase Inhibition
Researchers have designed and synthesized N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, including FPEPA , as potential inhibitors of c-Met kinase. c-Met is implicated in cancer progression and metastasis, making it an attractive target for drug discovery . FPEPA ’s structure may contribute to its inhibitory effects on this kinase.
Novel Therapeutic Agents
Two series of novel 2,4-diaminopyrimidine derivatives, including FPEPA , were developed for their anticancer activities. These compounds possess triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds. Initial investigations revealed that some derivatives exhibited moderate to excellent anticancer properties . FPEPA ’s unique structure likely contributes to its therapeutic potential.
Orientations Futures
The future directions for the study of this compound could include further exploration of its potential as a c-Met kinase inhibitor, as well as investigation of its other biological activities . Additionally, further studies could be conducted to elucidate its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety profile.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-1-3-17(4-2-16)25-13-18(24)21-9-10-23-12-15(11-22-23)14-5-7-20-8-6-14/h1-8,11-12H,9-10,13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXOHINZDQYDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)
![2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2418310.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)


![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2418321.png)
![5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2418322.png)
![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2418325.png)
![N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B2418326.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2418328.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)